molecular formula C13H6ClF6N B13078380 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine CAS No. 1333319-73-5

4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine

Cat. No.: B13078380
CAS No.: 1333319-73-5
M. Wt: 325.63 g/mol
InChI Key: SPEVYPUGXRHGPM-UHFFFAOYSA-N
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Description

4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2,4-bis(trifluoromethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux temperature to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloropyridine moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropyridine is unique due to the combination of trifluoromethyl groups and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1333319-73-5

Molecular Formula

C13H6ClF6N

Molecular Weight

325.63 g/mol

IUPAC Name

4-[2,4-bis(trifluoromethyl)phenyl]-2-chloropyridine

InChI

InChI=1S/C13H6ClF6N/c14-11-5-7(3-4-21-11)9-2-1-8(12(15,16)17)6-10(9)13(18,19)20/h1-6H

InChI Key

SPEVYPUGXRHGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)Cl

Origin of Product

United States

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